molecular formula C9H10FNO3 B15372519 Methyl 6-ethoxy-5-fluoronicotinate

Methyl 6-ethoxy-5-fluoronicotinate

Cat. No.: B15372519
M. Wt: 199.18 g/mol
InChI Key: BJNFWGJJWKKUBJ-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-5-fluoronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with ethoxy (C₂H₅O), fluoro (F), and a methyl ester group (COOCH₃). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing and steric effects of its substituents, which influence reactivity and binding interactions.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 6-ethoxy-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-8-7(10)4-6(5-11-8)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

BJNFWGJJWKKUBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 6-ethoxy-5-fluoronicotinate with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₉H₁₀FNO₃ 199.18 (calculated) 5-Fluoro, 6-ethoxy, methyl ester Ester, ether, halogen
Methyl 5-fluoro-6-methoxynicotinate C₈H₈FNO₃ 185.15 5-Fluoro, 6-methoxy, methyl ester Ester, ether, halogen
Methyl 2-chloro-5-fluoro-6-methoxynicotinate C₈H₇ClFNO₃ 233.60 2-Chloro, 5-fluoro, 6-methoxy Ester, ether, halogen, chloro
6-Ethoxy-5-fluoronicotinaldehyde C₈H₈FNO₂ 169.15 5-Fluoro, 6-ethoxy, aldehyde Aldehyde, ether, halogen
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone C₈H₈FNO₂ 169.15 5-Fluoro, 2-methoxy, acetyl Ketone, ether, halogen

Key Observations :

  • Substituent Effects: Ethoxy vs. Chloro Substitution: The addition of a chloro group in Methyl 2-chloro-5-fluoro-6-methoxynicotinate increases molecular weight and polarizability, enhancing electrophilicity for nucleophilic substitution reactions .
  • Functional Group Differences :
    • Aldehyde and ketone derivatives (e.g., 6-ethoxy-5-fluoronicotinaldehyde) exhibit higher reactivity toward nucleophilic additions compared to esters, impacting their utility in synthetic pathways .

Physicochemical Properties

  • Solubility : Esters like Methyl 5-fluoro-6-methoxynicotinate are generally less polar than aldehydes or ketones, favoring solubility in organic solvents .
  • Stability : The methyl ester group in nicotinate derivatives offers hydrolytic stability under neutral conditions, whereas aldehydes may oxidize or polymerize over time .

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